molecular formula C15H9Cl3N2O2S B12469433 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide

Cat. No.: B12469433
M. Wt: 387.7 g/mol
InChI Key: KRIXJYWOCFNDQT-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a trichloroacetamide functional group

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C15H9Cl3N2O2S

Molecular Weight

387.7 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide

InChI

InChI=1S/C15H9Cl3N2O2S/c16-15(17,18)14(22)19-8-5-6-9(11(21)7-8)13-20-10-3-1-2-4-12(10)23-13/h1-7,21H,(H,19,22)

InChI Key

KRIXJYWOCFNDQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C(Cl)(Cl)Cl)O

Origin of Product

United States

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